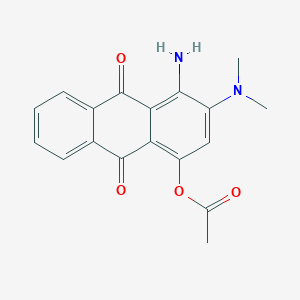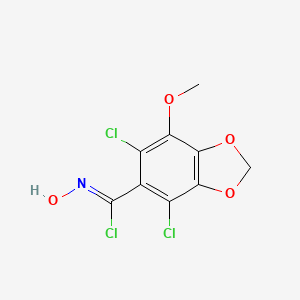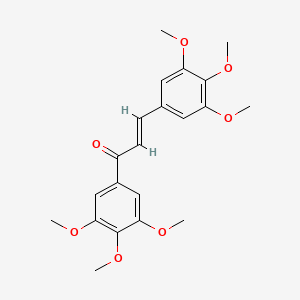
4-Amino-3-(dimethylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(dimethylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as dye manufacturing, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structure, which includes an anthracene backbone with amino and dimethylamino substituents, as well as an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(dimethylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Dimethylation: The amino groups are further reacted with dimethylamine to introduce dimethylamino substituents.
Acetylation: Finally, the compound is acetylated using acetic anhydride to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(dimethylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Produces hydroquinone derivatives.
Substitution: Produces various substituted anthracene derivatives.
Scientific Research Applications
4-Amino-3-(dimethylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-(dimethylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes, such as topoisomerases, which are crucial for DNA replication and repair. These interactions make it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound, known for its use in dye manufacturing.
1,4-Diaminoanthraquinone: Similar structure but with different substituents, used in dye and pigment production.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer drug.
Uniqueness
4-Amino-3-(dimethylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N2O4 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
[4-amino-3-(dimethylamino)-9,10-dioxoanthracen-1-yl] acetate |
InChI |
InChI=1S/C18H16N2O4/c1-9(21)24-13-8-12(20(2)3)16(19)15-14(13)17(22)10-6-4-5-7-11(10)18(15)23/h4-8H,19H2,1-3H3 |
InChI Key |
GETSUOQADJYLDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C(=C1)N(C)C)N)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11466065.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B11466067.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11466073.png)

![2-[(E)-2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11466078.png)
![ethyl 2-oxo-7-propyl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466082.png)
![[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid](/img/structure/B11466090.png)

![Methyl 2-{3-[5-(4-chlorophenyl)-2-furyl]propanoylamino}benzoate](/img/structure/B11466098.png)

![2-Methoxyethyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11466106.png)
![1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11466107.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B11466109.png)
